Benzyl (5-hydroxypentyl)(methyl)carbamate
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Overview
Description
Benzyl (5-hydroxypentyl)(methyl)carbamate is a chemical compound with the molecular formula C13H19NO3. It is known for its ability to repair damaged DNA by binding to the 5’-hydroxyl group on the sugar backbone. This compound can also bind to DNA ligands and inhibit cell proliferation in resistant cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-hydroxypentyl)(methyl)carbamate typically involves the reaction of benzyl chloroformate with 5-aminopentanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-hydroxypentyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of benzyl (5-oxopentyl)(methyl)carbamate.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted carbamates depending on the substituent introduced.
Scientific Research Applications
Benzyl (5-hydroxypentyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a linker in DNA repair studies and as a reagent in organic synthesis.
Biology: Investigated for its potential to inhibit cell proliferation in resistant cell lines.
Medicine: Explored for its potential therapeutic effects in treating diseases related to DNA damage.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl (5-hydroxypentyl)(methyl)carbamate involves its ability to bind to the 5’-hydroxyl group on the sugar backbone of DNA. This binding facilitates the repair of damaged DNA strands. Additionally, the compound can bind to DNA ligands, inhibiting cell proliferation in resistant cell lines. The molecular targets and pathways involved include DNA repair enzymes and cell cycle regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 5-hydroxypentyl group.
(3-Benzyl-5-hydroxyphenyl)carbamates: Known for their inhibitory activity against M. .
Uniqueness
Benzyl (5-hydroxypentyl)(methyl)carbamate is unique due to its dual functionality in DNA repair and inhibition of cell proliferation. Its ability to bind to the 5’-hydroxyl group on the sugar backbone of DNA sets it apart from other carbamates .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
benzyl N-(5-hydroxypentyl)-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-15(10-6-3-7-11-16)14(17)18-12-13-8-4-2-5-9-13/h2,4-5,8-9,16H,3,6-7,10-12H2,1H3 |
InChI Key |
RKUCLAVHAHKEGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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